physical and chemical properties of n-(4-Bromo-2,5-dimethylphenyl)acetamide
physical and chemical properties of n-(4-Bromo-2,5-dimethylphenyl)acetamide
An In-depth Technical Guide to N-(4-Bromo-2,5-dimethylphenyl)acetamide
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of N-(4-Bromo-2,5-dimethylphenyl)acetamide. Moving beyond a simple data sheet, this document synthesizes its core physicochemical properties, offers a reasoned protocol for its synthesis, discusses its application as a strategic building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are grounded in established chemical principles and data from authoritative sources, designed to empower informed experimental design and application.
Core Compound Identification and Properties
N-(4-Bromo-2,5-dimethylphenyl)acetamide is a substituted aromatic amide. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a valuable intermediate for introducing a specifically functionalized moiety into larger, more complex molecules. Its unique substitution pattern allows for targeted modifications in structure-activity relationship (SAR) studies.[1]
Physicochemical and Computed Data
The fundamental properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| CAS Number | 13711-31-4 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| IUPAC Name | N-(4-bromo-2,5-dimethylphenyl)acetamide | [1] |
| Appearance | Solid (form may vary) | [4] |
| Melting Point | 185 °C | [3] |
| Boiling Point | 339.8 °C at 760 mmHg (Predicted) | [1][3] |
| Density | ~1.414 g/cm³ (Predicted) | [1] |
| Flash Point | 159.3 °C (Predicted) | [3] |
| XLogP3 | 1.6 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| InChIKey | TZQCMOHJNDKIEZ-UHFFFAOYSA-N | [5] |
Synthesis Protocol: Acetylation of 4-Bromo-2,5-dimethylaniline
The most direct and common method for preparing N-(4-Bromo-2,5-dimethylphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 4-bromo-2,5-dimethylaniline. This is a robust and well-established transformation in organic synthesis. A similar procedure is employed for the synthesis of related N-arylacetamides.[6]
Rationale of the Synthetic Approach
The nucleophilic amine of 4-bromo-2,5-dimethylaniline attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride). The choice of acetic anhydride is often preferred in a laboratory setting for its moderate reactivity and safer handling compared to acetyl chloride. The reaction is typically performed in an acidic medium, like glacial acetic acid, which can act as both a solvent and a catalyst.[6] Alternatively, a non-nucleophilic base like pyridine can be used to scavenge the acid byproduct (HCl or acetic acid), driving the reaction to completion.
Experimental Workflow
Caption: Workflow for the synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide.
Spectroscopic and Analytical Characterization
While comprehensive, peer-reviewed spectral assignments for this specific molecule are not widely published, its structure allows for a highly confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 4'-Bromoacetanilide.[7]
-
¹H NMR (Proton NMR):
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Amide Proton (N-H): A broad singlet is expected around δ 8.0-9.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.[7]
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Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the phenyl ring.
-
Dimethyl Protons (-CH₃): Two distinct singlets are expected around δ 2.1-2.4 ppm, each integrating to 3H. Their slightly different chemical shifts would be due to their different positions relative to the bromo and acetamido groups.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3H is expected around δ 2.1 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 168-170 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected in the range of δ 115-140 ppm. This includes four carbons attached to hydrogen or methyl groups and two quaternary carbons (one attached to bromine, one to the amide nitrogen).
-
Methyl Carbons (-CH₃): Three signals are expected in the aliphatic region, one for the acetyl methyl (around δ 24 ppm) and two for the aromatic methyls (around δ 18-22 ppm).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ is characteristic of the secondary amide N-H bond.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹ is a key indicator of the amide carbonyl group.
-
Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower wavenumber region, typically 500-650 cm⁻¹, indicates the carbon-bromine bond.
-
-
Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). The expected monoisotopic mass is 241.01023 Da.[3]
-
Applications in Research and Drug Development
N-(4-Bromo-2,5-dimethylphenyl)acetamide is primarily utilized as a chemical intermediate or building block in organic synthesis.[1][4] Its utility in drug discovery is significant for several reasons:
-
Scaffold for SAR Studies: The acetamide linkage is a common feature in many biologically active molecules. This compound provides a stable core upon which further complexity can be built. The bromine atom is particularly useful as it serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical groups to probe interactions with biological targets.[8]
-
Modulation of Physicochemical Properties: The bromo and dimethyl substituents influence the lipophilicity, electronic nature, and metabolic stability of derivatives. Researchers can leverage this pre-functionalized ring to fine-tune the properties of a lead compound to improve its pharmacokinetic profile.
-
Precursor for Novel Therapeutics: Acetamide derivatives have been explored as potent antagonists and inhibitors for various targets, including receptors involved in inflammatory diseases and enzymes crucial for pathogen survival.[8][9] This compound serves as a starting point for the synthesis of new chemical entities within these therapeutic areas.
Safety, Handling, and Storage
As a laboratory chemical, N-(4-Bromo-2,5-dimethylphenyl)acetamide must be handled with appropriate precautions. The available safety data indicates several hazards.
GHS Hazard Identification
-
H302: Harmful if swallowed.[10]
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H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Safe Handling and PPE Workflow
Adherence to a strict safety protocol is mandatory when working with this compound.
Sources
- 1. N-(4-Bromo-2,5-dimethylphenyl)acetamide CAS 13711-31-4 [benchchem.com]
- 2. 13711-31-4|N-(4-Bromo-2,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. indiamart.com [indiamart.com]
- 5. PubChemLite - N-(4-bromo-2,5-dimethylphenyl)acetamide (C10H12BrNO) [pubchemlite.lcsb.uni.lu]
- 6. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 9. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemical-label.com [chemical-label.com]
